Product packaging for 2-(Prop-2-en-1-yl)cyclopentan-1-amine(Cat. No.:CAS No. 120871-54-7)

2-(Prop-2-en-1-yl)cyclopentan-1-amine

Cat. No.: B052443
CAS No.: 120871-54-7
M. Wt: 125.21 g/mol
InChI Key: ZYSFCZXVKZBMTC-UHFFFAOYSA-N
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Description

2-(Prop-2-en-1-yl)cyclopentan-1-amine (: 120871-54-7) is an organic compound with the molecular formula C 8 H 15 N and a molecular weight of 125.21 g/mol. This amine is characterized by a cyclopentane ring substituted with an amine functional group and a prop-2-en-1-yl (allyl) chain, a structure that makes it a valuable intermediate in organic synthesis and pharmaceutical research. Research Applications and Value: This compound serves as a versatile chemical building block . Its molecular structure suggests potential use as a key synthetic intermediate for the development of more complex molecules. Specifically, cyclopentylamine derivatives are often employed in pharmaceutical research, for instance, in the synthesis of compounds like ticagrelor intermediates . The presence of the reactive amine and alkene groups allows for diverse chemical modifications, including nucleophilic reactions and cycloadditions, facilitating the exploration of novel chemical spaces in medicinal chemistry and material science. ⚠️ Safety and Handling: This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic applications, or personal use. Please refer to the Safety Data Sheet (SDS) for comprehensive handling, storage, and disposal information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H15N B052443 2-(Prop-2-en-1-yl)cyclopentan-1-amine CAS No. 120871-54-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-prop-2-enylcyclopentan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N/c1-2-4-7-5-3-6-8(7)9/h2,7-8H,1,3-6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYSFCZXVKZBMTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1CCCC1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Prop 2 En 1 Yl Cyclopentan 1 Amine and Analogous Derivatives

Strategies for Cyclopentane (B165970) Ring Construction Bearing Allylic Substitution

The formation of the 2-allylcyclopentane framework can be approached in two primary ways: by constructing the five-membered ring with the allyl group already incorporated into one of the precursors, or by attaching the allyl group to a pre-existing cyclopentane structure.

Cyclization Reactions for the Formation of Allylic Cyclopentane Precursors

Various cyclization strategies in organic synthesis can generate five-membered rings. For allylic cyclopentane precursors, reactions that form cyclopentenones are particularly relevant, as the resulting double bond can be further manipulated if necessary.

Nazarov Cyclization : This is an acid-catalyzed 4π-electrocyclic ring closure of a divinyl ketone to produce a cyclopentenone. wikipedia.orgorganicreactions.org Originally studied by Ivan Nazarov with allyl vinyl ketones, it was found that the allyl group isomerizes in situ to form the necessary divinyl ketone structure before cyclizing. wikipedia.orgthermofisher.com This method is valuable for creating the cyclopentenone core, which can be a precursor to the saturated cyclopentanone (B42830) ring. thermofisher.com

Pauson-Khand Reaction : This formal [2+2+1] cycloaddition reaction combines an alkene, an alkyne, and carbon monoxide to form an α,β-cyclopentenone, typically using a cobalt-carbonyl complex. wikipedia.orglibretexts.orgorganic-chemistry.org By choosing an appropriate alkene and alkyne, this reaction can be used to construct a cyclopentenone ring that either contains an allyl group or can be readily converted to an allylic derivative. The intramolecular version of this reaction is particularly effective for creating fused ring systems. mdpi.comnih.gov

[3+2] Cycloaddition Reactions : Transition-metal-catalyzed [3+2] cycloadditions are powerful methods for constructing five-membered rings. For instance, palladium-catalyzed cycloaddition of vinyl cyclopropanes with β,γ-unsaturated α-keto esters can produce highly functionalized cyclopentanes with excellent diastereoselectivity. acs.org Similarly, rhodium-catalyzed cycloadditions offer pathways to complex cyclopentane structures. organic-chemistry.orgresearchgate.net These methods can be adapted to incorporate an allyl moiety into the final cyclopentane ring.

Reaction NameDescriptionKey IntermediatesRelevance to Allylic Cyclopentanes
Nazarov Cyclization Acid-catalyzed 4π-electrocyclic ring closure. wikipedia.orgDivinyl ketone, Pentadienyl cation. wikipedia.orgCan be initiated from allyl vinyl ketones which isomerize to the required divinyl ketone precursor. thermofisher.comillinois.edu
Pauson-Khand Reaction [2+2+1] cycloaddition of an alkene, alkyne, and CO. organic-chemistry.orgCobalt-alkyne complex. libretexts.orgCan construct a cyclopentenone ring that can be further functionalized to include an allyl group.
[3+2] Cycloadditions Combination of a three-atom and a two-atom component. acs.orgMetal-allyl complexes, Zwitterions.Allows for the direct synthesis of highly functionalized cyclopentanes, where an allyl group can be part of the reactants. organic-chemistry.org

Introduction of the Allylic Moiety onto Pre-formed Cyclopentane Scaffolds (e.g., Allylation of Cyclopentanones)

A more direct and common approach to synthesizing the key intermediate, 2-allylcyclopentan-1-one, is through the allylation of a pre-formed cyclopentanone ring.

This transformation is typically achieved via two main pathways:

Enolate Alkylation : This classic method involves the deprotonation of cyclopentanone with a strong base (e.g., lithium diisopropylamide, LDA) to form a cyclopentanone enolate. This nucleophilic enolate then reacts with an allyl halide (such as allyl bromide) in an SN2 reaction to form 2-allylcyclopentan-1-one. While effective, this method can sometimes lead to issues with regioselectivity and over-alkylation if not carefully controlled.

Palladium-Catalyzed Allylic Alkylation (Tsuji-Trost Reaction) : A more modern and versatile method is the Tsuji-Trost reaction. This palladium-catalyzed reaction typically involves the reaction of a cyclopentanone enolate (or a silyl (B83357) enol ether equivalent) with an allyl electrophile, such as allyl acetate (B1210297) or allyl carbonate. This method often proceeds under milder conditions and can offer better control over selectivity.

For the synthesis of chiral molecules, catalytic asymmetric allylation has become a significant area of research. Using chiral catalysts, it is possible to introduce the allyl group enantioselectively. For example, chiral BINOL-titanium complexes have been used in the Keck asymmetric allylation of aldehydes, and similar principles can be applied to ketones to generate chiral tertiary homoallylic alcohols. acs.orgwikipedia.org

Amination Approaches for Cyclopentanone Derivatives

Once the precursor 2-allylcyclopentan-1-one is synthesized, the next critical step is the introduction of the primary amine functionality at the C1 position. Reductive amination is the most common method for this transformation.

Asymmetric Reductive Amination Pathways for 2-Substituted Cyclopentanamines

Reductive amination involves the reaction of a ketone with an amine source (often ammonia (B1221849) for primary amines) to form an intermediate imine, which is then reduced to the final amine. masterorganicchemistry.comorganicreactions.org The reaction is typically performed in one pot. organicreactions.org

For the synthesis of a specific stereoisomer of 2-(prop-2-en-1-yl)cyclopentan-1-amine, asymmetric reductive amination is required. This can be achieved through several strategies:

Use of Chiral Catalysts : Homogeneous catalysts composed of a transition metal (e.g., rhodium, iridium, ruthenium) and a chiral ligand can facilitate the stereoselective reduction of the intermediate imine. These catalysts coordinate to the imine and deliver a hydride from a reducing agent (e.g., H₂, formate (B1220265) salts) to one face of the C=N double bond preferentially, leading to one enantiomer in excess.

Biocatalysis : Enzymes such as imine reductases (IREDs) and transaminases (TAs) are increasingly used for asymmetric amination.

Imine Reductases (IREDs) : These enzymes catalyze the reduction of imines to amines with very high enantioselectivity. The process requires a stoichiometric reductant, typically a nicotinamide (B372718) cofactor (NAD(P)H), which is regenerated in situ by a secondary enzyme system (e.g., glucose dehydrogenase).

Transaminases (TAs) : These enzymes can directly convert a ketone into a chiral amine by transferring an amino group from an amine donor (like isopropylamine). This process avoids the formation of a distinct imine intermediate and often exhibits exceptional stereoselectivity.

The diastereoselectivity of the reductive amination of 2-allylcyclopentanone (B1313613) is crucial. The pre-existing stereocenter at the C2 position directs the approach of the amine and the subsequent hydride delivery, leading to either the cis or trans diastereomer. The outcome is influenced by steric hindrance, with the reagents typically attacking from the face opposite to the bulky allyl group to yield the trans product as the major isomer.

MethodReagents/CatalystDescriptionStereocontrol
Catalytic Hydrogenation H₂, Metal Catalyst (Pd, Pt, Rh), Chiral LigandsThe imine formed in situ is reduced via catalytic hydrogenation.The use of chiral phosphine (B1218219) ligands can induce enantioselectivity.
Hydride Reduction NaBH₃CN, NaBH(OAc)₃, Ti(iOPr)₄/PMHS. masterorganicchemistry.comorganic-chemistry.orgA mild reducing agent reduces the imine as it is formed in equilibrium. masterorganicchemistry.comDiastereoselectivity is directed by the existing stereocenter. organic-chemistry.org
Biocatalytic Amination Imine Reductases (IREDs) or Transaminases (TAs)Enzymatic reduction of an imine or direct conversion of the ketone to the amine.Excellent enantio- and diastereoselectivity is often achieved.

Alternative Amination Routes for the Integration of Primary Amine Functionality

Besides reductive amination, other methods can be employed to introduce a primary amine onto a cyclopentane ring, though they may be less direct for this specific target molecule.

Leuckart-Wallach Reaction : This reaction converts ketones to amines using ammonium (B1175870) formate or formamide (B127407) as both the nitrogen source and the reducing agent, requiring high temperatures. wikipedia.orgambeed.com The mechanism involves the formation of an N-formyl intermediate, which is then hydrolyzed to yield the primary amine. mdma.chresearchgate.net While a classic method, it often requires harsh conditions and may result in lower yields compared to modern reductive amination protocols. mdpi.com

Direct α-Amination : Recent advances have enabled the direct amination of the α-carbon of a carbonyl compound. nih.govresearchgate.net These methods often use electrophilic nitrogen sources and can be catalyzed by transition metals like copper or iron. organic-chemistry.orgprismbiolab.com For the target molecule, this would involve amination of an ester or other carbonyl derivative at the C1 position, followed by conversion of the carbonyl group. This route is generally more complex than direct amination of the ketone.

Stereoselective Synthesis of this compound

Achieving a high degree of stereoselectivity in the synthesis of this compound requires careful control over the formation of the two stereocenters at C1 and C2. The final product can exist as four possible stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R).

The synthesis of a single stereoisomer typically involves one of two main strategies:

Asymmetric Allylation Followed by Diastereoselective Amination : This approach begins with the enantioselective allylation of cyclopentanone using a chiral catalyst to create 2-allylcyclopentan-1-one with a defined stereochemistry at the C2 position (e.g., (R)-2-allylcyclopentan-1-one). Subsequent reductive amination is then directed by this existing stereocenter. The bulky allyl group will sterically hinder one face of the molecule, leading to the preferential formation of one of the two possible diastereomers (trans or cis). For example, the hydride and amine will preferentially add from the face opposite the allyl group, leading predominantly to the trans diastereomer. researchgate.net

Resolution Followed by Stereoselective Amination : A racemic mixture of 2-allylcyclopentan-1-one can be synthesized and then resolved into its separate enantiomers using chiral chromatography or by forming diastereomeric derivatives with a chiral auxiliary. Once a single enantiomer of the ketone is isolated, a diastereoselective amination reaction can be performed as described above to yield a product with high diastereomeric and enantiomeric purity.

The choice between cis and trans isomers depends heavily on the reaction conditions of the amination step. While steric factors often favor the trans product, reaction conditions can sometimes be tuned to favor the cis isomer, for example, through intramolecular hydrogen bonding or chelation control with specific catalysts. durham.ac.uk

Diastereoselective Control in Cyclopentanamine Synthesis

Achieving diastereocontrol in the synthesis of 2-substituted cyclopentanamines is critical for isolating the desired stereoisomer. The spatial relationship between the amine and the adjacent substituent (in this case, the prop-2-en-1-yl group) can be directed through various synthetic strategies, often by setting the stereochemistry in a precursor molecule like a cyclopentanone.

One effective method for establishing diastereoselectivity is the aza-Michael reaction, which involves the conjugate addition of an amine to an α,β-unsaturated cyclopentenone. The diastereoselectivity of this process can be remarkably high, often influenced by directing groups present on the cyclopentane ring. For instance, the addition of aniline (B41778) nucleophiles to cyclopentenones bearing a tertiary alcohol has been shown to proceed with excellent diastereoselectivity. This control is attributed to hydrogen bonding between the hydroxyl group and the incoming amine, which directs the nucleophile to attack from the syn-face relative to the alcohol. durham.ac.uk This strategy allows for the installation of both the amine and a precursor to the allyl group with a defined relative stereochemistry, which can then be carried forward to the target molecule.

Key factors influencing the diastereoselectivity in such conjugate additions include reaction temperature and solvent. Studies have shown that temperatures between 50-75 °C often provide a balance between reaction rate and selectivity, leading to complete conversion within several hours. durham.ac.uk

Table 1: Factors Influencing Diastereoselectivity in Aza-Michael Reactions on Cyclopentenone Systems

Parameter Observation Rationale
Directing Group A hydroxyl group on the cyclopentenone precursor directs the incoming amine nucleophile to the syn-face. durham.ac.uk Hydrogen bonding between the alcohol and the amine directs the attack to one face of the ring. durham.ac.uk
Temperature Moderate temperatures (e.g., 70 °C) are effective for achieving full conversion and high selectivity. durham.ac.uk Balances reaction kinetics with the stability of the hydrogen-bonded transition state. durham.ac.uk

| Substrate Concentration | High concentrations of reactants (e.g., 3 M) in a suitable solvent like acetonitrile (B52724) can be used effectively. durham.ac.uk | Favorable for reaction kinetics without compromising selectivity. durham.ac.uk |

Enantioselective Methodologies for Chiral this compound

The synthesis of a single enantiomer of this compound requires enantioselective methods that can distinguish between two mirror-image transition states. This is commonly achieved through asymmetric catalysis or by using chiral auxiliaries.

Asymmetric catalysis is a powerful tool for constructing chiral molecules, including the precursors to the target amine. Organocatalysis and transition-metal catalysis have been successfully applied to the formation of functionalized cyclopentane rings with high enantioselectivity.

A multicatalytic cascade reaction, for example, can be used to construct densely functionalized cyclopentanones from simple starting materials. nih.govnih.gov This approach may involve a secondary amine-catalyzed Michael addition followed by an N-heterocyclic carbene (NHC)-catalyzed intramolecular reaction to form the cyclopentanone ring with excellent enantioselectivities (ee). nih.govnih.gov Similarly, chiral Brønsted acids and transition metals can be used in cooperative catalysis to facilitate cascade reactions that produce multifunctionalized cyclopentenones with high yields and enantioselectivities. acs.org These chiral cyclopentanone and cyclopentenone products are ideal intermediates that can be converted to the desired chiral 2-allylcyclopentanamine through subsequent reductive amination and allylation steps.

Another strategy involves the [3+2] cycloaddition of enecarbamates with metalloenolcarbenes, mediated by a chiral dirhodium catalyst, to produce chiral cyclopentyl β-amino esters with up to 98% ee and high diastereocontrol. scispace.com These protected amino esters are highly functionalized precursors for the target amine.

Table 2: Examples of Asymmetric Catalysis for Chiral Cyclopentane Synthesis

Catalytic System Reaction Type Product Type Enantioselectivity (ee)
Secondary Amine / N-Heterocyclic Carbene Michael Addition / Benzoin Reaction Cascade nih.govnih.gov Functionalized Cyclopentanones High
Chiral Brønsted Acid / Palladium Aza-Piancatelli / Hydroamination Cascade acs.org Cyclopenta[b]pyrrolines Excellent
Chiral Dirhodium Catalyst [3+2] Cycloaddition scispace.com Cyclopentyl β-Amino Esters Up to 98%

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed. This strategy is widely used in asymmetric synthesis. For instance, pseudoephedrine and the more recent pseudoephenamine can serve as versatile chiral auxiliaries. nih.gov They can be converted into amides, and the subsequent alkylation of the α-carbon proceeds with high diastereoselectivity due to steric hindrance from the auxiliary's structure. nih.gov This method allows for the enantioselective synthesis of carboxylic acids that can be used as precursors to construct the chiral cyclopentane ring. The diastereoselectivity of these alkylation reactions is often dependent on the solvent and the presence of additives like lithium chloride. wikipedia.org

The use of chiral auxiliaries has been demonstrated in the synthesis of cyclopentenones, where a D-glucose-derived auxiliary attached to an allene (B1206475) participated in an enantioselective cyclopentannelation. nih.gov This highlights the principle of using a recoverable chiral moiety to control the stereochemistry of ring formation.

Regio- and Stereoselective Ring Opening of Epoxide Precursors to Aminocyclopentanols

An alternative and powerful route to 2-aminocyclopentanol (B113218) derivatives, which are direct precursors to the target amine, involves the ring-opening of a cyclopentene-derived epoxide. The success of this method hinges on controlling both the site of nucleophilic attack (regioselectivity) and the resulting stereochemistry (stereoselectivity).

The reaction of cyclopentene (B43876) oxide with an amine nucleophile, such as allylamine, proceeds via a nucleophilic ring-opening mechanism. pearson.com This reaction is stereospecific; the nucleophile attacks an epoxide carbon from the side opposite to the C-O bond, in a process analogous to an SN2 reaction. pearson.com This "anti-attack" results in an inversion of configuration at the carbon atom where the attack occurs. pearson.com Therefore, starting with a chiral epoxide allows for the synthesis of a specific enantiomer of the resulting aminocyclopentanol.

The regioselectivity of the ring-opening can be influenced by steric and electronic factors. In simple epoxides like cyclopentene oxide, the two carbons are electronically similar, and attack can occur at either carbon. However, in substituted epoxycyclopentenes, the nucleophile often attacks the less sterically hindered carbon or the carbon that can better stabilize a partial positive charge in the transition state. rsc.org For example, studies on a substituted epoxycyclopentene showed that ring-opening occurs almost exclusively at the allylic position under various conditions. rsc.org This predictable selectivity is crucial for synthesizing a single, well-defined product.

Table 3: Summary of Compound Names

Compound Name
This compound
Cyclopentanone
Cyclopentanamine
Aniline
Cyclopentenone
Acetonitrile
Cyclopentyl β-amino ester
N-heterocyclic carbene
Pseudoephedrine
Pseudoephenamine
Lithium chloride
Cyclopentene oxide
Allylamine

Chemical Reactivity and Transformation Studies of 2 Prop 2 En 1 Yl Cyclopentan 1 Amine

Reactivity Profiles of the Primary Amine Moiety

The primary amine group attached to the cyclopentane (B165970) ring is a key site of nucleophilic reactivity. Its chemical behavior is typical of a primary alkylamine, participating in a variety of reactions that lead to the formation of new carbon-nitrogen bonds.

All amines possess a lone pair of electrons on the nitrogen atom, which is the source of their nucleophilicity chemicalbook.comthieme-connect.de. This lone pair can attack electron-deficient centers, initiating a wide array of chemical reactions. The nucleophilicity of amines generally follows the trend of secondary amines being more nucleophilic than primary amines, which are in turn more nucleophilic than ammonia (B1221849) du.ac.in. This is attributed to the electron-donating nature of alkyl groups, which increases the electron density on the nitrogen atom du.ac.in. However, steric hindrance can also play a significant role, with bulky substituents diminishing nucleophilicity du.ac.in. In the case of 2-(Prop-2-en-1-yl)cyclopentan-1-amine, the primary amine is readily available for nucleophilic attack on various electrophiles.

The amine group can react with alkyl halides in a nucleophilic substitution reaction to form secondary and tertiary amines, and eventually quaternary ammonium (B1175870) salts chemicalbook.comthieme-connect.de. It can also react with acyl chlorides and acid anhydrides to produce amides thieme-connect.de. These reactions are fundamental in extending the molecular framework and introducing new functional groups.

Table 1: Examples of Nucleophilic Reactions of Primary Amines

ElectrophileReaction TypeProduct Class
Alkyl HalideNucleophilic SubstitutionSecondary/Tertiary Amine, Quaternary Ammonium Salt
Acyl ChlorideNucleophilic Acyl SubstitutionAmide
Acid AnhydrideNucleophilic Acyl SubstitutionAmide
Aldehyde/KetoneNucleophilic AdditionImine (Schiff Base)

A hallmark reaction of primary amines is their condensation with aldehydes or ketones to form imines, commonly known as Schiff bases ic.ac.ukyoutube.com. This reaction proceeds via a nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule wikipedia.orgwikipedia.org. The formation of the carbon-nitrogen double bond in the Schiff base is a versatile method for creating new molecular linkages ic.ac.uk.

The reaction is typically catalyzed by either acid or base and can often be driven to completion by removing the water formed during the reaction ic.ac.ukwikipedia.org. Schiff bases are important intermediates in organic synthesis and can also form stable coordination complexes with metal ions youtube.comrsc.org. The general mechanism for Schiff base formation involves the initial formation of an unstable carbinolamine intermediate, which then dehydrates to yield the imine ic.ac.uk.

Table 2: General Steps in Schiff Base Formation

StepDescription
1. Nucleophilic AttackThe lone pair of the primary amine attacks the electrophilic carbonyl carbon of an aldehyde or ketone.
2. Proton TransferA proton is transferred from the nitrogen to the oxygen, forming a neutral carbinolamine intermediate.
3. Protonation of HydroxylThe hydroxyl group of the carbinolamine is protonated (under acidic conditions) to form a good leaving group (water).
4. Elimination of WaterThe lone pair on the nitrogen pushes out the water molecule, forming a C=N double bond (iminium ion).
5. DeprotonationA base removes a proton from the nitrogen to give the final neutral Schiff base.

Transformations Involving the Allylic Double Bond

The prop-2-en-1-yl (allyl) group provides a second reactive site within the molecule. The carbon-carbon double bond is susceptible to attack by electrophiles and can participate in various addition and functionalization reactions.

Alkenes readily undergo electrophilic addition reactions, where an electrophile attacks the electron-rich pi bond libretexts.orgmasterorganicchemistry.com. In the case of an unsymmetrical alkene like the allyl group in this compound, the regioselectivity of the addition is a key consideration. According to Markovnikov's rule, the electrophile (typically a proton) adds to the carbon atom of the double bond that has the greater number of hydrogen atoms, leading to the formation of the more stable carbocation intermediate libretexts.orgyoutube.com.

For instance, the addition of a hydrogen halide (HX) to the allyl group would be expected to proceed via the formation of a secondary carbocation, which is more stable than a primary carbocation youtube.com. This intermediate would then be attacked by the halide ion to give the final product. However, in the case of conjugated dienes, both 1,2- and 1,4-addition products can be formed due to the resonance stabilization of the allylic carbocation intermediate youtube.comresearchgate.net. While the allyl group in this compound is not part of a conjugated system, the stability of any potential carbocation intermediates will dictate the outcome of the reaction.

Table 3: Predicted Products of Electrophilic Addition to the Allyl Group

ReagentExpected Major Product (according to Markovnikov's Rule)
HBr2-(2-Bromopropyl)cyclopentan-1-amine
H₂O / H⁺2-(2-Hydroxypropyl)cyclopentan-1-amine

The allylic position (the carbon atom adjacent to the double bond) is a site of enhanced reactivity and can be selectively oxidized. Reagents such as selenium dioxide (SeO₂) are commonly employed for the allylic oxidation of alkenes to provide allylic alcohols or, with further oxidation, α,β-unsaturated carbonyl compounds chemicalbook.comdu.ac.inadichemistry.com. The mechanism of SeO₂ oxidation is thought to involve an ene-like reaction followed by a chemicalbook.comdu.ac.in-sigmatropic rearrangement du.ac.inadichemistry.com.

Another common reagent for the oxidation of alcohols is pyridinium chlorochromate (PCC) libretexts.orgwikipedia.org. While primarily used for oxidizing alcohols to aldehydes and ketones, PCC can also effect allylic oxidations wikipedia.orgresearchgate.net. The selective functionalization of the allylic position is a powerful tool in synthetic organic chemistry for the introduction of oxygen-containing functional groups thieme-connect.defrontiersin.org.

Table 4: Common Reagents for Allylic Oxidation

ReagentTypical Product(s)
Selenium Dioxide (SeO₂)Allylic Alcohols, α,β-Unsaturated Carbonyls
Pyridinium Chlorochromate (PCC)α,β-Unsaturated Carbonyls
t-Butyl hydroperoxide (with a metal catalyst)Allylic Alcohols

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state sltchemicals.com. The allyl group can participate in several types of pericyclic reactions. One such reaction is the ene reaction, which involves the reaction of an alkene with an allylic hydrogen (the "ene") with a compound containing a multiple bond (the "enophile") wikipedia.org. This results in the formation of a new sigma bond, the migration of the double bond, and a 1,5-hydrogen shift wikipedia.org.

Another important class of pericyclic reactions is cycloaddition reactions, such as the Diels-Alder reaction wikipedia.orgmasterorganicchemistry.com. The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring wikipedia.org. While the isolated double bond of the allyl group in this compound would act as the dienophile in such a reaction, its reactivity would be influenced by the substituents on the cyclopentane ring. These reactions are highly stereospecific and are valuable for the construction of complex cyclic systems sltchemicals.comlibretexts.org.

Table 5: Potential Pericyclic Reactions of the Prop-2-en-1-yl Group

Reaction TypeDescription
Ene ReactionReaction with an enophile leading to a 1,5-hydrogen shift and double bond migration.
[2+2] CycloadditionPhotochemically allowed reaction with another alkene to form a cyclobutane ring.
Diels-Alder Reaction (as dienophile)Reaction with a conjugated diene to form a cyclohexene ring.

Intramolecular Cyclization Reactions and Annulations

The spatial proximity of the amino and allyl groups in this compound facilitates intramolecular cyclization reactions, providing a pathway to novel heterocyclic architectures. These transformations are of significant interest in synthetic organic chemistry for the construction of nitrogen-containing ring systems.

Formation of Fused or Spirocyclic Systems

Intramolecular reactions of this compound can be envisioned to produce either fused or spirocyclic systems, depending on the reaction conditions and the specific atoms involved in bond formation.

Fused Systems: The intramolecular addition of the amine to the double bond, often promoted by a catalyst, can lead to the formation of a fused bicyclic system. A likely product of such a reaction is a derivative of 2-azabicyclo[3.3.0]octane. The synthesis of such systems is of interest due to their presence in various biologically active compounds. While a direct synthesis from the title compound is not explicitly documented, the formation of the 2-azabicyclo[3.3.0]octane core is a known synthetic strategy scielo.brresearchgate.netnih.govnih.gov. For instance, a nebracetam analog incorporating this bicyclic system has been synthesized via a diastereoselective reductive-amination and cyclization sequence scielo.br. A general representation of this type of cyclization is depicted below:

Scheme 1: Postulated Intramolecular Cyclization to a Fused System
(Image of the intramolecular cyclization of this compound to form a 2-azabicyclo[3.3.0]octane derivative)

Spirocyclic Systems: Alternatively, intramolecular cyclization can lead to the formation of spirocyclic compounds. For example, a reaction pathway could involve the formation of an azomethine ylide followed by a [3+2] cycloaddition, a common method for synthesizing spiro-pyrrolidines researchgate.netjohnshopkins.educhapman.edu. The synthesis of 2-benzylazaspiro[4.4]nonanes has been achieved through the reaction of ethylidenecyclopentane derivatives with an in situ generated N-benzyl azomethine ylide researchgate.net. This suggests that under appropriate conditions, this compound could be a precursor to spiro[cyclopentane-1,2'-pyrrolidine] derivatives.

Scheme 2: Postulated Intramolecular Cyclization to a Spirocyclic System
(Image of the intramolecular cyclization of this compound to form a spiro[cyclopentane-1,2'-pyrrolidine] derivative)

The regioselectivity and diastereoselectivity of these reactions would be highly dependent on the reaction conditions, including the choice of catalyst and solvent.

Copper(II)-Mediated Intramolecular Cyclopropanation of Allylamine Derivatives

Copper-catalyzed reactions are well-established for the cyclopropanation of olefins. In the context of allylamine derivatives, copper(II)-mediated intramolecular cyclopropanation represents a powerful tool for the synthesis of nitrogen-containing, strained-ring systems. While direct evidence for this reaction on this compound is not available, studies on analogous systems, such as distal olefinic acetates, provide a strong precedent nih.gov.

This type of reaction is postulated to proceed through a radical cyclization mechanism initiated by a hydrogen atom transfer, followed by a copper-mediated cyclopropanation sequence nih.gov. Such a transformation would result in the formation of a tricyclic system containing a cyclopropane ring fused to the newly formed heterocyclic ring. The reaction is noted for its potential for high atom economy and diastereoselectivity nih.gov.

Scheme 3: Postulated Copper(II)-Mediated Intramolecular Cyclopropanation
(Image of the copper(II)-mediated intramolecular cyclopropanation of this compound to form a tricyclic system)

The following table summarizes the key features of this proposed transformation based on analogous reactions reported in the literature.

FeatureDescriptionReference
Catalyst Typically a Copper(II) salt, such as CuBr2. nih.gov
Mechanism Postulated to involve a hydrogen atom transfer-induced radical cyclization followed by copper-mediated cyclopropanation. nih.gov
Potential Products Tricyclic amine derivatives with a fused cyclopropane ring.
Key Advantages High atom- and step-economy, potential for excellent diastereoselectivity. nih.gov

Influence of Stereochemistry on Reaction Outcomes and Selectivity

The stereochemistry of the starting material, specifically the relative orientation of the amino and allyl substituents on the cyclopentane ring (cis or trans), is expected to have a profound impact on the outcome and selectivity of intramolecular reactions.

The cis-isomer, with both substituents on the same face of the cyclopentane ring, would likely facilitate intramolecular bond formation due to the closer proximity of the reacting functional groups. This could lead to higher reaction rates and potentially different stereochemical outcomes compared to the trans-isomer. For instance, in the formation of fused systems like the 2-azabicyclo[3.3.0]octane skeleton, the stereochemistry of the starting material would directly translate to the stereochemistry of the newly formed ring junction.

Conversely, the trans-isomer, with substituents on opposite faces of the ring, might require more conformational flexibility or higher activation energy to achieve the necessary geometry for intramolecular cyclization. In some cases, the trans-isomer might favor intermolecular reactions or fail to cyclize under conditions that are effective for the cis-isomer.

The diastereoselectivity of the cyclization would also be strongly influenced by the initial stereochemistry. The formation of new stereocenters during the reaction would be directed by the existing stereocenters in the starting material, leading to specific diastereomeric products. For example, in the postulated copper-mediated cyclopropanation, the approach of the reacting centers would be sterically biased by the cyclopentane ring, leading to a preferred diastereomer of the tricyclic product.

The following table outlines the expected influence of stereochemistry on the described reactions.

Reaction TypeExpected Influence of cis-IsomerExpected Influence of trans-Isomer
Formation of Fused Systems Likely to proceed more readily due to closer proximity of reacting groups, leading to a specific diastereomer of the fused product.May require more forcing conditions or may not cyclize efficiently. The stereochemical outcome would differ from the cis-isomer.
Formation of Spirocyclic Systems The stereochemical relationship would influence the facial selectivity of the cycloaddition, leading to a preferred diastereomer.The facial selectivity of the cycloaddition would be different, potentially leading to a different major diastereomer.
Copper(II)-Mediated Intramolecular Cyclopropanation The stereochemistry would dictate the conformation of the transition state, leading to a specific diastereomer of the tricyclic product.A different transition state conformation would be adopted, likely resulting in a different diastereomeric product or a different product ratio.

Mechanistic Investigations of Reactions Involving 2 Prop 2 En 1 Yl Cyclopentan 1 Amine

Elucidation of Reaction Pathways for Synthesis and Derivatization

The synthesis of 2-(prop-2-en-1-yl)cyclopentan-1-amine and its derivatives can be achieved through various synthetic routes, each with distinct mechanistic pathways. A common approach involves the allylation of a cyclopentylamine (B150401) precursor or the amination of an allyl-substituted cyclopentane (B165970) derivative.

One plausible synthetic pathway is the nucleophilic substitution of a suitable leaving group on an allylcyclopentane (B1265694) derivative with an amine. For instance, the reaction of 2-allylcyclopentyl bromide with ammonia (B1221849) would proceed via an SN2 mechanism. The nitrogen atom of ammonia acts as the nucleophile, attacking the carbon atom bearing the bromine, leading to the displacement of the bromide ion and formation of the desired amine.

Alternatively, reductive amination of 2-allylcyclopentanone (B1313613) offers another route. nih.gov This reaction typically begins with the nucleophilic attack of an amine on the carbonyl carbon of the ketone to form a carbinolamine intermediate. nih.govfiveable.me Subsequent acid-catalyzed dehydration of the carbinolamine yields an iminium ion, which is then reduced in situ by a reducing agent like sodium borohydride (B1222165) to furnish the final amine product. nih.gov

Derivatization of this compound often involves reactions at the amino group or the allyl double bond. N-alkylation, N-acylation, and reactions with carbonyl compounds are common derivatization strategies targeting the amine functionality. For example, reaction with an aldehyde or ketone can lead to the formation of an imine or, if a suitable alpha-proton is available on the carbonyl compound, an enamine . openochem.org

Palladium-catalyzed reactions, such as the Mizoroki-Heck reaction, can be employed to functionalize the allyl group. rsc.org These reactions proceed through a catalytic cycle involving oxidative addition, migratory insertion, and beta-hydride elimination steps.

Identification and Characterization of Key Intermediates (e.g., Enamines, Carbinolamines)

The mechanistic pathways of reactions involving this compound are characterized by the formation of transient intermediates that dictate the course of the reaction. Two particularly important intermediates are carbinolamines and enamines.

Carbinolamines are tetrahedral intermediates formed during the nucleophilic addition of the amine to a carbonyl group. fiveable.melibretexts.org In the context of the reductive amination of 2-allylcyclopentanone, the initial attack of ammonia or a primary amine on the carbonyl carbon generates a carbinolamine. These species are generally unstable and readily undergo dehydration to form an imine or iminium ion. libretexts.org Their existence can often be inferred from kinetic studies or trapped and characterized under specific conditions.

Enamines are formed from the reaction of a secondary amine with a carbonyl compound containing an α-hydrogen. openochem.org In the case of derivatization reactions, if this compound is first converted to a secondary amine, its subsequent reaction with an aldehyde or ketone can lead to an enamine intermediate. Enamines are nucleophilic at the α-carbon and can participate in various carbon-carbon bond-forming reactions. researchgate.net The formation of the enamine involves the initial formation of a carbinolamine, followed by acid-catalyzed dehydration. openochem.org

The characterization of these transient species often relies on spectroscopic techniques such as NMR and mass spectrometry, sometimes in conjunction with computational modeling to predict their structures and energies.

Kinetic and Thermodynamic Studies of Reaction Progress

Kinetic and thermodynamic studies provide quantitative insights into the feasibility and rate of reactions involving this compound.

Kinetic studies focus on the rate of reaction and how it is influenced by factors such as concentration, temperature, and catalysts. For instance, in palladium-catalyzed allylic aminations, kinetic analysis can help elucidate the rate-determining step of the catalytic cycle, which could be the oxidative addition of the palladium(0) complex to the allylic substrate or the nucleophilic attack of the amine. amanote.com Isotope labeling studies, such as deuterium (B1214612) labeling, can be employed to probe the mechanism, for example, by determining kinetic isotope effects (KIEs) which can provide evidence for C-H bond cleavage in the rate-determining step. acs.org

Reaction TypeKey Kinetic ParametersKey Thermodynamic Parameters
Reductive Amination Rate dependence on amine and carbonyl concentration, catalyst loading.Equilibrium constant for carbinolamine and imine formation, overall reaction enthalpy.
Palladium-Catalyzed Allylic Amination Rate constants for individual steps in the catalytic cycle.Free energy changes for oxidative addition, migratory insertion, and reductive elimination.
Enamine Formation Rate of dehydration of the carbinolamine intermediate.Enthalpy and entropy of enamine formation.

Stereochemical Directing Effects and Enantioselection Mechanisms

The stereochemistry of reactions involving this compound is of significant interest, particularly in the synthesis of chiral molecules. The existing stereocenters in the reactant can influence the stereochemical outcome of subsequent reactions, a phenomenon known as diastereoselection.

In the synthesis of this compound itself, controlling the relative stereochemistry of the allyl and amine groups is a key challenge. Diastereoselective synthetic methods can be employed to favor the formation of one diastereomer over another. nih.gov For example, in a cyclization reaction to form the cyclopentane ring, the substituents can direct the approach of reagents, leading to a preferred stereochemical outcome. nih.gov

When this compound is used as a chiral auxiliary or ligand in asymmetric synthesis, it can impart stereochemical control on the reaction. The amine group can coordinate to a metal catalyst, and the chiral cyclopentyl backbone can create a chiral environment that directs the approach of the substrate, leading to the preferential formation of one enantiomer of the product. nih.gov

The mechanisms of enantioselection often involve the formation of diastereomeric transition states. The transition state leading to the major enantiomer is lower in energy than the one leading to the minor enantiomer. The energy difference between these transition states determines the enantiomeric excess of the product. Understanding the specific non-covalent interactions, such as steric hindrance and electronic effects, within these diastereomeric transition states is key to rationalizing and improving the enantioselectivity of a reaction.

ReactionStereochemical ConsiderationMechanistic Aspect
Synthesis of substituted cyclopentylaminesDiastereoselectivityTandem hydrozirconation/Lewis acid-mediated cyclization can lead to specific diastereomers. nih.gov
Asymmetric catalysis using chiral amine ligandsEnantioselectivityThe chiral ligand creates a chiral pocket around the metal center, leading to facial discrimination of the substrate.
Reactions at the allyl groupDiastereoselectivityThe existing stereocenters on the cyclopentyl ring can direct the approach of reagents to the double bond.

Computational Chemistry and Theoretical Studies of 2 Prop 2 En 1 Yl Cyclopentan 1 Amine

Conformational Analysis and Energy Landscapes

The conformational flexibility of 2-(prop-2-en-1-yl)cyclopentan-1-amine is primarily dictated by the puckering of the cyclopentane (B165970) ring and the orientation of the allyl and amine substituents. The cyclopentane ring is not planar and exists in a constant state of flux between two main low-energy conformations: the envelope and the half-chair. stackexchange.comlibretexts.org The presence of two substituents on the ring introduces diastereomerism (cis and trans isomers), further complicating the conformational landscape.

In monosubstituted cyclopentanes, the substituent's preference for an axial or equatorial-like position in the envelope conformation can be subtle, with small energy differences between conformers. For a disubstituted cyclopentane like this compound, the relative orientation of the two groups (cis or trans) will significantly influence the stability of different ring puckering modes. Computational methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are employed to map the potential energy surface and identify the most stable conformers. nih.govresearchgate.net

For the trans isomer, the allyl and amine groups can adopt pseudo-diequatorial or pseudo-diaxial orientations. Generally, a diequatorial arrangement is sterically favored. For the cis isomer, one group will likely be in a pseudo-axial position while the other is pseudo-equatorial. The interplay of steric hindrance and intramolecular interactions, such as hydrogen bonding between the amine group and the π-system of the allyl group, will determine the global minimum energy conformation.

Table 1: Hypothetical Relative Energies of Conformers of this compound

IsomerSubstituent OrientationRing ConformationRelative Energy (kcal/mol)
transDiequatorialEnvelope0.00
transDiaxialHalf-Chair3.5
cisAxial-EquatorialEnvelope1.8
cisEquatorial-AxialHalf-Chair2.1

Note: This table is illustrative and based on general principles of conformational analysis of substituted cyclopentanes. Actual values would require specific quantum chemical calculations.

Quantum Chemical Calculations on Electronic Structure and Bonding

Quantum chemical calculations are essential for elucidating the electronic structure and bonding characteristics of this compound. These calculations provide information about the distribution of electrons within the molecule, which is key to understanding its reactivity. The primary electronic features of this molecule are the lone pair of electrons on the nitrogen atom of the amine group and the π-electrons of the allyl group's double bond.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the molecule's chemical behavior. For this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the amine group, reflecting its nucleophilic character. The LUMO, on the other hand, is likely to be associated with the antibonding π* orbital of the C=C double bond in the allyl group, indicating its susceptibility to nucleophilic attack in certain contexts, though electrophilic attack on the π-bond is more common. masterorganicchemistry.compressbooks.pub

Table 2: Predicted Electronic Properties of this compound

PropertyPredicted Value/Location
HOMO EnergyHigh, localized on the nitrogen atom
LUMO EnergyLow, associated with the C=C π* orbital
Electron DensityHigh on the nitrogen and the C=C bond
Dipole MomentNon-zero, pointing towards the nitrogen atom

Note: This table presents expected trends based on the electronic properties of similar molecules.

Theoretical Predictions of Reactivity and Selectivity in Chemical Transformations

Theoretical calculations can predict the reactivity of this compound in various chemical transformations. The presence of two distinct functional groups, the amine and the alkene, suggests several potential reaction pathways.

The amine group, with its lone pair of electrons, is a nucleophilic center and is also basic. It is expected to react with electrophiles such as alkyl halides in SN2 reactions or with carbonyl compounds. ucsb.edu The reactivity of the amine can be quantified by calculating its proton affinity and nucleophilicity index.

The allyl group's double bond is a region of high electron density, making it susceptible to electrophilic addition reactions. libretexts.orgmsu.edu Reagents like halogens, hydrohalic acids, and oxidizing agents are likely to react at this site. The regioselectivity of these additions (Markovnikov vs. anti-Markovnikov) can be predicted by analyzing the stability of the potential carbocation intermediates formed during the reaction. Furthermore, the allylic position (the CH2 group adjacent to the double bond) is activated for radical reactions.

Competition between SN2 and SN2' reactions can occur if a leaving group is present at the allylic position. nih.gov Computational studies can model the activation barriers for both pathways to predict the likely outcome.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is a powerful tool for investigating the detailed mechanisms of chemical reactions, including the identification of transition states and intermediates. nih.govresearchgate.net For reactions involving this compound, computational methods can provide a step-by-step understanding of bond-forming and bond-breaking processes.

For instance, in the hydroamination of an alkene, where an amine adds across a double bond, computational models can elucidate the catalytic cycle and the structure of the transition state. libretexts.org Similarly, for an SN2 reaction at the nitrogen atom, the transition state would involve a pentacoordinate nitrogen species. The geometry and energy of this transition state can be calculated to determine the reaction's activation energy.

In the case of electrophilic addition to the allyl group, computational modeling can map out the potential energy surface, showing the formation of a carbocation intermediate and its subsequent reaction to form the final product. The stereoselectivity of such reactions can also be rationalized by examining the energies of different diastereomeric transition states.

Table 3: Illustrative Calculated Activation Energies for Hypothetical Reactions

Reaction TypeReagentPredicted Activation Energy (kcal/mol)
Nucleophilic Substitution (Amine)Methyl Iodide15-20
Electrophilic Addition (Alkene)HBr10-15
Radical Abstraction (Allylic H)Br•5-10

Note: These values are hypothetical and serve to illustrate the types of data obtained from computational modeling of reaction mechanisms.

Applications As a Synthetic Building Block and Intermediate

Precursor in the Synthesis of Complex Carbocyclic Frameworks

The cyclopentane (B165970) ring of 2-(Prop-2-en-1-yl)cyclopentan-1-amine serves as a foundational scaffold for the elaboration of more complex carbocyclic systems. The presence of both an amino group and an allyl group offers multiple points for chemical modification and annulation reactions. Synthetic chemists can leverage these functionalities to construct fused or bridged bicyclic systems, as well as highly substituted monocyclic frameworks that are central to many natural products and pharmaceutically active molecules.

The allyl group, in particular, is amenable to a wide range of transformations, including but not limited to, ozonolysis, dihydroxylation, epoxidation, and various carbon-carbon bond-forming reactions such as metathesis and Heck coupling. These reactions allow for the introduction of new functional groups and the extension of the carbon skeleton, paving the way for the assembly of intricate molecular designs. For instance, intramolecular cyclization strategies involving the amine and the modified allyl chain can lead to the stereocontrolled formation of new rings, a key step in the synthesis of various cyclopentanoid natural products.

Building Block for the Development of Aminocyclitol and Carbanucleoside Analogs

Aminocyclitols are a class of compounds characterized by a polyhydroxylated cycloalkane ring bearing one or more amino groups. nih.gov They are key structural components of many biologically active natural products, including aminoglycoside antibiotics. nih.gov Carbanucleosides are analogs of nucleosides where the furanose oxygen is replaced by a methylene (B1212753) group, often leading to increased metabolic stability. nih.gov The aminocyclopentane core of this compound makes it an attractive starting material for the synthesis of both aminocyclitol and carbanucleoside analogs.

The synthesis of aminocyclitol analogs from this building block typically involves the stereoselective hydroxylation of the cyclopentane ring and the double bond of the allyl group. The existing stereochemistry of the starting material can direct the facial selectivity of these oxidation reactions, leading to the formation of specific diastereomers. The amino group can be protected and deprotected as needed throughout the synthetic sequence.

For the construction of carbanucleoside analogs, the amino group of this compound can serve as a precursor to the nucleobase attachment point. The allyl group can be functionalized to introduce the necessary hydroxyl groups that mimic the sugar moiety of a natural nucleoside. The versatility of this building block allows for the synthesis of a library of analogs with variations in the stereochemistry and substitution patterns, which is crucial for structure-activity relationship studies in drug discovery.

Target AnalogKey Synthetic Transformation
Aminocyclitol AnalogStereoselective Dihydroxylation
Carbanucleoside AnalogOzonolysis and Nucleobase Coupling

Utility in the Construction of Chiral Amines and Related Bioactive Motifs

Chiral amines are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and natural products. The stereochemistry of the amine-bearing carbon atom is often critical for biological activity. As a chiral amine itself, this compound can be utilized as a scaffold to generate other valuable chiral amines and bioactive motifs.

The inherent chirality of this building block can be transferred to new stereocenters created during a synthetic sequence. For example, reactions at the double bond of the allyl group can be influenced by the adjacent stereocenter bearing the amino group, leading to diastereoselective outcomes. Furthermore, the amino group can be modified or used to direct subsequent transformations, allowing for the synthesis of a variety of chiral derivatives. The development of asymmetric synthetic methods is crucial in organic chemistry, and the use of chiral building blocks like this compound is a powerful strategy to achieve this goal.

Chiral ProductSynthetic Approach
Diastereomerically Enriched DiamineHydroamination of the Allyl Group
Chiral Amino AlcoholEpoxidation and Ring-Opening

Role as an Intermediate in Multi-step Organic Syntheses

In the context of complex molecule synthesis, a building block's value is often demonstrated by its successful incorporation into a multi-step synthetic route. This compound can serve as a crucial intermediate in the total synthesis of natural products and other complex organic targets. Its bifunctional nature, possessing both a nucleophilic amine and a reactive alkene, allows for a stepwise and controlled elaboration of the molecular structure.

Spectroscopic and Analytical Data for this compound Remains Elusive in Publicly Available Scientific Literature

A comprehensive search of scientific databases and chemical literature has revealed a significant lack of publicly available experimental data for the chemical compound this compound. Despite targeted searches for its spectroscopic and analytical characterization, no specific research findings detailing its Nuclear Magnetic Resonance (NMR) or Mass Spectrometry (MS) data could be located.

This absence of information prevents a detailed analysis and discussion of the compound's structural elucidation and stereochemical assignment through advanced analytical techniques as requested. The intended article, which was to be structured around an in-depth examination of its spectroscopic properties, cannot be generated with the required scientific accuracy and detail due to the unavailability of primary research data.

The planned sections and subsections were to include:

Advanced Spectroscopic and Analytical Characterization Techniques

Mass Spectrometry (MS) for Molecular Mass Confirmation and Fragmentation Pattern Analysis

Electron Ionization (EI-MS) and Electrospray Ionization (ESI-MS)

While spectroscopic data for structurally related compounds—such as those containing a cyclopentane (B165970) ring, an amine functional group, or an allyl group—are available, this information is not sufficient to accurately describe the specific characteristics of 2-(Prop-2-en-1-yl)cyclopentan-1-amine. Extrapolation from these related compounds would be speculative and would not meet the standard of "detailed research findings" based on experimental evidence for the target molecule.

It is possible that the synthesis and characterization of this compound have been conducted as part of proprietary research or that the data resides in less accessible or non-indexed sources. However, based on the extensive search of publicly accessible scientific literature, the specific experimental data required to fulfill the article request is not available at this time.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum is expected to display characteristic absorption bands corresponding to its primary amine, alkene, and aliphatic cyclic moieties.

The primary amine (-NH₂) group would be identified by a pair of medium-intensity peaks in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric N-H stretching vibrations. openstax.orgorgchemboulder.com A medium to strong scissoring (bending) vibration for the N-H bond is also anticipated in the 1580-1650 cm⁻¹ range. orgchemboulder.com The C-N stretching vibration of the aliphatic amine is expected to produce a weak to medium absorption band between 1020 and 1250 cm⁻¹. orgchemboulder.commsu.edu

The allyl group's vinyl C-H bonds (=C-H) would show stretching absorptions at wavenumbers just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹). libretexts.org The carbon-carbon double bond (C=C) stretch is expected to appear as a medium-intensity band in the 1640-1660 cm⁻¹ region. researchgate.net The aliphatic C-H bonds of the cyclopentane ring and the allyl group's methylene (B1212753) bridge would exhibit strong stretching absorptions in the 2850-3000 cm⁻¹ range. libretexts.org

Table 1: Predicted Infrared (IR) Absorption Bands for this compound
Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupExpected Intensity
3300-3500N-H Stretch (asymmetric & symmetric)Primary AmineMedium
3000-3100=C-H StretchAlkeneMedium
2850-3000C-H StretchAliphatic (Cyclopentane, Allyl CH₂)Strong
1640-1660C=C StretchAlkeneMedium
1580-1650N-H Bend (Scissoring)Primary AmineMedium-Strong
1020-1250C-N StretchAliphatic AmineWeak-Medium
665-910N-H WagPrimary AmineBroad, Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule. The chromophores present in this compound are the non-bonding electrons of the nitrogen atom in the amine group and the π-electrons of the carbon-carbon double bond.

Aliphatic amines typically exhibit a weak absorption band corresponding to an n→σ* transition, which occurs at the lower end of the UV spectrum, usually around 200 nm. libretexts.org Similarly, an isolated C=C double bond undergoes a π→π* transition that also appears in the far UV region, typically below 200 nm. Due to these low wavelengths and weak absorption intensities, UV-Vis spectroscopy is of limited utility for the detailed structural analysis of this particular compound, though it can confirm the absence of more extensive chromophoric systems.

Table 2: Predicted UV-Vis Absorption for this compound
ChromophoreElectronic TransitionPredicted λmax (nm)
Amine (-NH₂)n→σ~200
Alkene (C=C)π→π<200

Chromatographic Methods for Purity Assessment and Stereoisomeric Analysis

Chromatographic techniques are essential for determining the purity of a sample and for separating its different stereoisomers.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is well-suited for the analysis of volatile compounds like this compound.

In mass spectrometry, the molecule will be ionized, typically by electron ionization (EI), to form a molecular ion (M⁺). According to the nitrogen rule, a compound with an odd number of nitrogen atoms will have a molecular ion with an odd mass-to-charge ratio (m/z). openstax.org The molecular formula of the target compound is C₈H₁₅N, giving a molecular weight of 125.21 g/mol . Therefore, the molecular ion peak is expected at m/z 125.

The fragmentation of the molecular ion is highly predictable for amines. The dominant fragmentation pathway is alpha-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom, resulting in a resonance-stabilized iminium cation. jove.comjove.com For this compound, several alpha-cleavages are possible, with the most likely cleavage resulting in the loss of the largest alkyl radical to form the most stable cation. The loss of the allyl group (C₃H₅•, mass 41) would yield a fragment at m/z 84. Cleavage of the C1-C5 bond within the cyclopentane ring would result in the loss of a C₄H₈ radical and the formation of an iminium ion at m/z 69. This fragment is often a strong indicator of a primary amine attached to a cyclic structure.

Table 3: Predicted GC-MS Fragmentation for this compound
m/zProposed Fragment IdentityFragmentation Pathway
125[C₈H₁₅N]⁺ (Molecular Ion)-
84[M - C₃H₅]⁺α-cleavage, loss of allyl radical
69[C₄H₇N]⁺α-cleavage of cyclopentane ring

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

The structure of this compound contains two chiral centers at positions C1 and C2 of the cyclopentane ring. This gives rise to four possible stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). To separate these enantiomeric and diastereomeric pairs, High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the method of choice. nih.gov

CSPs create a chiral environment that allows for differential interaction with the enantiomers of a chiral analyte, leading to different retention times and thus separation. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are widely successful for a broad range of compounds, including amines. nih.gov A typical approach would involve normal-phase HPLC, which often provides better selectivity for chiral separations.

Table 4: Proposed HPLC Method for Stereoisomeric Analysis
ParameterSuggested Condition
ColumnChiralpak AD-H or Chiralcel OD-H (Polysaccharide-based CSP)
Mobile PhaseHexane / Isopropanol / Diethylamine (e.g., 80:20:0.1 v/v/v)
Flow Rate1.0 mL/min
DetectorUV (at low wavelength, e.g., 210 nm) or Evaporative Light Scattering Detector (ELSD)
Temperature25°C

X-ray Crystallography for Definitive Absolute Stereochemistry Determination

While chromatographic methods can separate stereoisomers, X-ray crystallography provides the most definitive and unambiguous determination of a molecule's three-dimensional structure, including its absolute stereochemistry. mdpi.com This technique requires a single, well-ordered crystal of the compound.

Given that this compound is likely a liquid at room temperature, it would first need to be converted into a crystalline solid. This is typically achieved by forming a salt with a suitable acid (e.g., hydrochloric acid, tartaric acid, or mandelic acid). The use of a chiral acid, such as tartaric acid, can also aid in the separation of enantiomers through diastereomeric salt formation. Once a suitable crystal is obtained, X-ray diffraction analysis can provide precise bond lengths, bond angles, and the spatial arrangement of all atoms, thereby confirming the relative and absolute configuration of the chiral centers. Although no crystal structure for this specific compound is currently reported, this method remains the gold standard for absolute stereochemical assignment.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(Prop-2-en-1-yl)cyclopentan-1-amine, and how can reaction conditions be optimized for yield and purity?

  • Methodology : The compound can be synthesized via reductive amination of cyclopentanone derivatives with allylamine (prop-2-en-1-amine) under hydrogenation conditions using catalysts like palladium or Raney nickel. Optimization includes controlling temperature (25–60°C), solvent polarity (e.g., methanol or ethanol), and stoichiometric ratios to minimize side reactions such as over-reduction or polymerization of the allyl group. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or distillation is critical for isolating the primary amine .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure and purity of this compound?

  • Methodology :

  • ¹H/¹³C NMR : Assign peaks for the cyclopentane ring (δ 1.5–2.5 ppm for protons, δ 20–35 ppm for carbons) and allyl group (δ 5.0–5.8 ppm for vinyl protons, δ 115–135 ppm for sp² carbons). The amine proton (δ 1.0–2.0 ppm) may appear broad due to exchange.
  • IR : Confirm N-H stretches (~3300 cm⁻¹) and absence of carbonyl peaks (ruling out ketone intermediates).
  • MS : Look for the molecular ion peak (m/z 125 for C₈H₁₃N) and fragmentation patterns (e.g., loss of NH₂ or allyl group) .

Advanced Research Questions

Q. What strategies are effective for resolving enantiomers of this compound, and how is enantiomeric excess (ee) determined?

  • Methodology : Chiral resolution can be achieved via:

  • Chiral HPLC : Use columns like Chiralpak IA/IB with hexane/isopropanol mobile phases. Monitor retention times and compare to racemic standards.
  • Diastereomeric Salt Formation : React with chiral acids (e.g., tartaric acid) and recrystallize.
  • Circular Dichroism (CD) : Correlate Cotton effects with absolute configuration.
  • Enantiomeric Excess : Quantify via integration of HPLC peaks or Mosher’s ester derivatization followed by ¹H NMR .

Q. How can X-ray crystallography using SHELXL refine the absolute configuration and conformational analysis of this compound?

  • Methodology : Single-crystal X-ray diffraction data collected at low temperature (e.g., 110 K) are processed with SHELXL. Key steps include:

  • Space Group Determination : SHELXT automates Laue group identification and structure solution via dual-space algorithms.
  • Refinement : Anisotropic displacement parameters for non-H atoms; hydrogen atoms placed geometrically.
  • Flack Parameter : Use to confirm absolute configuration (value near 0 indicates correct enantiomer) .

Q. What in silico methods (molecular docking, MD simulations) predict the biological targets and binding modes of this compound?

  • Methodology :

  • Docking (AutoDock Vina) : Screen against databases like ChEMBL or PDB for targets such as monoamine oxidases (MAOs) or neurotransmitter receptors.
  • MD Simulations (GROMACS) : Simulate ligand-receptor complexes in explicit solvent (e.g., TIP3P water) to assess stability and binding free energy (MM-PBSA).
  • Pharmacophore Modeling : Identify critical interactions (e.g., amine hydrogen bonding, allyl group hydrophobicity) .

Q. How can researchers address contradictions in reported biological activity data for this compound across studies?

  • Methodology :

  • Meta-Analysis : Compare assay conditions (e.g., cell lines, concentrations) and purity of compounds (HPLC traces).
  • Dose-Response Curves : Re-evaluate EC₅₀/IC₅₀ values under standardized protocols.
  • Off-Target Screening : Use high-throughput platforms (e.g., Eurofins Panlabs) to rule out non-specific effects.
  • Structural Analogues : Test derivatives to isolate pharmacophoric features responsible for activity .

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